2-[4-(trifluoromethyl)phenoxy]acetic acid CAS number
2-[4-(trifluoromethyl)phenoxy]acetic acid CAS number
An In-Depth Technical Guide to 2-[4-(Trifluoromethyl)phenoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(Trifluoromethyl)phenoxy]acetic acid, registered under CAS number 163839-73-4 , is a halogenated derivative of phenoxyacetic acid.[1] This compound belongs to a class of molecules that have garnered significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic and lipophilic character of the molecule, making it a valuable building block in the synthesis of novel compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, potential applications, and essential safety and handling information.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-[4-(trifluoromethyl)phenoxy]acetic acid is fundamental for its application in research and development. These properties, compiled from various chemical databases, are summarized in the table below.
| Property | Value | Source |
| CAS Number | 163839-73-4 | PubChem[1] |
| Molecular Formula | C₉H₇F₃O₃ | PubChem[1] |
| Molecular Weight | 220.14 g/mol | PubChem[1] |
| IUPAC Name | 2-[4-(trifluoromethyl)phenoxy]acetic acid | PubChem[1] |
| Appearance | White to off-white powder or crystalline solid | N/A |
| Melting Point | Not explicitly available in search results | N/A |
| SMILES | C1=CC(=CC=C1C(F)(F)F)OCC(=O)O | PubChem[1] |
| InChIKey | NTBSLTKYEVAWEE-UHFFFAOYSA-N | PubChem[1] |
Synthesis of 2-[4-(Trifluoromethyl)phenoxy]acetic Acid
The synthesis of 2-[4-(trifluoromethyl)phenoxy]acetic acid is typically achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-halo ester, followed by hydrolysis of the ester to the carboxylic acid.
Reaction Scheme
Caption: Synthetic pathway for 2-[4-(trifluoromethyl)phenoxy]acetic acid.
Experimental Protocol
Materials:
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4-(Trifluoromethyl)phenol
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Ethyl bromoacetate
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Potassium carbonate (anhydrous)
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Acetone (anhydrous)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Diethyl ether
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Magnesium sulfate (anhydrous)
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Deionized water
Procedure:
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Step 1: Ether Formation. To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
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Step 2: Alkylation. Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
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Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Step 4: Work-up. After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-[4-(trifluoromethyl)phenoxy]acetate.
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Step 5: Saponification. Dissolve the crude ester in a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).
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Step 6: Acidification. Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.
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Step 7: Isolation and Purification. Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-[4-(trifluoromethyl)phenoxy]acetic acid.
Potential Applications in Research and Drug Development
While specific applications for 2-[4-(trifluoromethyl)phenoxy]acetic acid are not extensively documented in the provided search results, its structural motifs are present in compounds with known biological activity. Phenoxyacetic acid derivatives are known to exhibit a range of biological effects, and the introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.
One notable area of relevance is in the study of metabolic diseases. For instance, the compound GW501516, a peroxisome proliferator-activated receptor delta (PPARδ) agonist, features a substituted phenoxyacetic acid core.[2] Although GW501516 has a more complex structure, the underlying scaffold highlights the potential for phenoxyacetic acid derivatives to interact with important biological targets. Researchers may use 2-[4-(trifluoromethyl)phenoxy]acetic acid as a starting material or fragment in the synthesis of novel compounds for screening against various receptors and enzymes.
Safety and Handling
2-[4-(trifluoromethyl)phenoxy]acetic acid is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Classification
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H302: Harmful if swallowed[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves/ eye protection/ face protection.[3] |
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up.[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Handling and Storage Workflow
Caption: Workflow for safe handling and storage of hazardous chemicals.
Conclusion
2-[4-(Trifluoromethyl)phenoxy]acetic acid is a valuable research chemical with well-defined properties and a straightforward synthetic route. Its utility as a building block in the development of more complex molecules, particularly in the field of medicinal chemistry, is noteworthy. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling its safe and effective use in the laboratory.
References
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PubChem. 2-[4-(Trifluoromethyl)phenoxy]acetic acid. National Center for Biotechnology Information. [Link]
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Cenmed Enterprises. (4 Trifluoromethoxy Phenoxy) Acetic Acid. [Link]
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Wikipedia. GW501516. [Link]
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MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]
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American Elements. 2-[2-(trifluoromethyl)phenoxy]acetic acid. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
